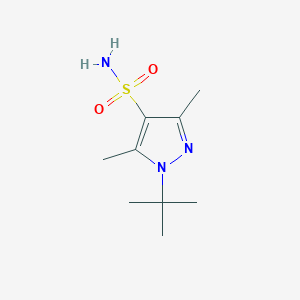
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of acetylacetone with tert-butylhydrazine hydrochloride in the presence of ammonium acetate. This reaction is usually carried out in a solvent like ethanol or toluene under reflux conditions.
Sulfonation: The resulting 1-tert-butyl-3,5-dimethyl-1H-pyrazole is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in a suitable solvent like dichloromethane. The reaction is typically performed at low temperatures to control the exothermic nature of the sulfonation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, alcohols); often in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Used as a probe in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-3,5-dimethyl-1H-pyrazole: Lacks the sulfonamide group, making it less reactive in certain biochemical assays.
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a sulfonamide, leading to different reactivity and applications.
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonic acid: An oxidized form with different solubility and reactivity profiles.
Uniqueness
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of a pyrazole ring with a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H17N3O2S |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C9H17N3O2S/c1-6-8(15(10,13)14)7(2)12(11-6)9(3,4)5/h1-5H3,(H2,10,13,14) |
InChI Key |
FJWVJGSUYRGHAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















